molecular formula C18H16N2O4S B3551214 Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate

Cat. No.: B3551214
M. Wt: 356.4 g/mol
InChI Key: YZKRHZKXBMHYCK-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a methyl ester at position 5, and an acetamido linker at position 2 bearing a naphthalen-1-yloxy moiety. This structure combines aromatic, ester, and amide functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-11-16(17(22)23-2)25-18(19-11)20-15(21)10-24-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKRHZKXBMHYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-1-yloxy group is attached to the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

(a) Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate
  • Structure: Differs by replacing the naphthalen-1-yloxy group with a 3-methylphenoxy moiety.
  • Properties: Molecular weight = 320.4 g/mol; purity ≥95% (discontinued commercial availability noted in ).
(b) Ethyl 4-methyl-2-{2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamido}-1,3-thiazole-5-carboxylate
  • Structure: Features a pyridazinone ring in the acetamido side chain and an ethyl ester.
  • Properties : Molecular weight = 448.5 g/mol.
  • Key Difference: The pyridazinone moiety introduces additional hydrogen-bonding sites, which may influence binding affinity in biological systems .

Naphthalene-Containing Analogs

(a) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
  • Structure : Contains a triazole ring instead of a thiazole, with a naphthalen-1-yloxy group.
  • Spectral Data : IR (νmax cm⁻¹): 3262 (–NH), 1671 (C=O); ¹H NMR (DMSO-d6): δ 5.38 (–OCH2), 7.20–8.40 (Ar–H).
  • Key Difference : The triazole ring enhances metabolic stability compared to thiazole but may alter electronic properties .
(b) 4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide
  • Structure : Lacks the acetamido linker and ester group; directly links thiazole to naphthalene via a carboxamide.
  • Properties : Molecular formula = C₁₅H₁₂N₂OS; SMILES: O=C(Nc2cc1ccccc1cc2)c3scnc3C.
  • Key Difference : The absence of the ester group reduces hydrolytic instability but limits functional group diversity .

Heterocyclic and Functional Group Modifications

(a) Ethyl 2-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino-4-methyl-1,3-thiazole-5-carboxylate
  • Structure : Incorporates a tetrazole-thioether side chain.
  • Properties : Molecular weight = 432.52 g/mol.
(b) 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
  • Structure : Combines triazole, thiophene, and naphthalene groups.
  • Key Difference : The thiophene moiety increases electron-richness, which could improve charge-transfer interactions .

Data Tables: Structural and Spectral Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Highlights
Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate Not reported Thiazole, ester, naphthalen-1-yloxy ~1670–1680 (estimated) 5.4 (–OCH2), 7.2–8.5 (Ar–H)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 404.14 Triazole, acetamide, naphthalene 1671 5.38 (–OCH2), 8.36 (triazole)
4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide 268.34 Thiazole, carboxamide, naphthalene ~1650 (C=O) 7.2–8.5 (Ar–H)

Research Findings and Implications

  • Synthetic Flexibility : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole-containing analogs (e.g., compound 6a) , while thiazole derivatives often employ condensation reactions with thioamides or esters .
  • Biological Relevance : Docking studies in suggest that substituents like bromo (9c) or methoxy (9e) on aryl-thiazole derivatives modulate binding to enzyme active sites through steric and electronic effects. The naphthalen-1-yloxy group in the target compound may similarly enhance hydrophobic interactions .
  • Stability Considerations : Ester groups (as in the target compound) are prone to hydrolysis, whereas carboxamides (e.g., compound in ) offer greater stability under physiological conditions .

Biological Activity

Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and a naphthalene moiety, contributing to its unique chemical properties. The structural formula is represented as follows:

  • IUPAC Name : Methyl 4-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]-1,3-thiazole-5-carboxylate
  • Molecular Formula : C20H19N2O4S
  • Molecular Weight : 375.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to microbial resistance.
  • Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Mycobacterium tuberculosis0.06 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Notable findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 12 µM

These results indicate a promising therapeutic potential in oncology.

Case Studies

Several studies have explored the biological activity of related thiazole compounds, providing insights into the possible effects of this compound:

  • Study on Antitubercular Activity :
    • A derivative of thiazole was found to inhibit the mtFabH enzyme, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, showing an MIC of 0.06 µg/mL .
  • Anticancer Properties :
    • A related thiazole derivative demonstrated significant inhibition of tumor growth in xenograft models, highlighting the potential for developing thiazole-based anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization of precursors under reflux conditions. For example, a general approach includes reacting naphthalen-1-yloxy acetic acid derivatives with 4-methylthiazole-5-carboxylate intermediates in ethanol or dichloromethane with glacial acetic acid as a catalyst. Reflux durations (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar equivalents) are critical for yield optimization. Post-reaction, purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring, acetamido linkage, and naphthalenyloxy substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms purity (>98% by C/H/N/S/O ratios) .

Q. How can reaction by-products be minimized during synthesis?

  • Methodological Answer : By-products such as unreacted intermediates or oxidized derivatives are mitigated using inert atmospheres (N₂/Ar) and anhydrous solvents. Thin-layer chromatography (TLC) monitors reaction progress, and column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound. Catalytic additives (e.g., sodium acetate) improve regioselectivity .

Advanced Research Questions

Q. How do structural modifications at the naphthalenyloxy or acetamido groups influence bioactivity?

  • Methodological Answer : Substituent effects are studied via comparative synthesis. For instance, replacing naphthalenyloxy with fluorophenoxy groups (as in analogous compounds) alters lipophilicity and binding affinity. Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) paired with Hammett σ values or computational descriptors (logP, polar surface area) quantify structure-activity relationships (SAR). Docking studies (e.g., AutoDock Vina) predict interactions with targets like α-glucosidase or kinases .

Q. What strategies resolve contradictions in reported synthetic yields when varying solvents or catalysts?

  • Methodological Answer : Contradictory yields often arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst efficiency (acetic acid vs. trifluoroacetic acid). Systematic Design of Experiments (DoE) approaches, such as factorial design, identify optimal parameters. Kinetic studies (e.g., in situ FTIR) track intermediate formation, while quantum mechanical calculations (DFT) model reaction pathways to explain discrepancies .

Q. How can computational modeling predict the compound’s binding affinity with biological targets?

  • Methodological Answer : Molecular docking (e.g., using Schrödinger Suite or GOLD) simulates interactions with enzyme active sites. For example, the naphthalenyloxy group may occupy hydrophobic pockets, while the thiazole ring participates in π-π stacking. Free energy perturbation (FEP) or molecular dynamics (MD) simulations refine affinity predictions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) corroborates computational results .

Q. What crystallographic techniques are suitable for determining the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and packing motifs. Crystals are grown via slow evaporation (e.g., in ethanol/water). For microcrystalline samples, powder XRD paired with Rietveld analysis provides structural insights. Synchrotron radiation enhances resolution for heavy-atom derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-5-carboxylate

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